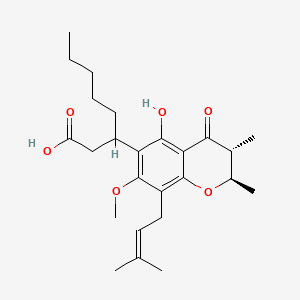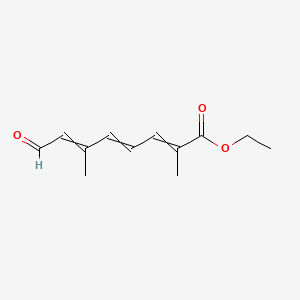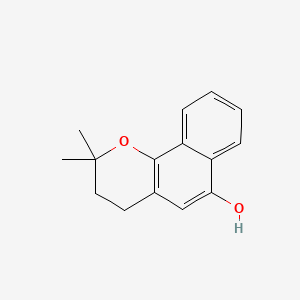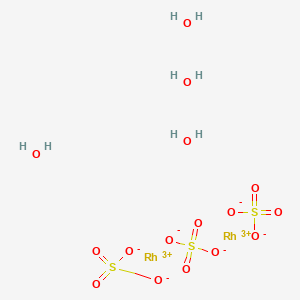
Himbosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Himbosine is an alkaloid isolated from the bark of Australian magnolias . It has been synthesized using a Diels-Alder reaction as a key step . This compound’s activity as a muscarinic receptor antagonist, with specificity for the muscarinic acetylcholine receptor M2, made it a promising starting point in Alzheimer’s disease research .
Synthesis Analysis
This compound has been synthesized using a Diels-Alder reaction as a key step . The absolute stereochemistry of this compound was established via X-ray crystal structure analysis . The structures of himandrine and himandridine were determined by degradation studies and X-ray crystal structure analysis .Molecular Structure Analysis
The molecular formula of this compound is C35H41NO10 . The molecular weight is 635.7 . The X-ray crystal structures have been determined for three alkaloids isolated from the bark of the rainforest tree Galbulimima belgraveana, namely this compound, himandrine, and himgaline .Physical and Chemical Properties Analysis
This compound is a white solid . It is soluble in ethanol, methanol, DMSO, and dimethyl formamide .Applications De Recherche Scientifique
The Structure of Himbosine
this compound, along with Himandridine, was identified as a member of a new alkaloid family derived from Galbulimima alkaloids. The major alkaloid of this group, Himandridine, was characterized, leading to the discovery of this compound's structure (Mander, Ritchie, & Taylor, 1967).
Absolute Stereochemistry of Galbulimima Alkaloids
The X-ray crystal structures of several alkaloids, including this compound, were determined. This study provided insights into the absolute configuration of this compound and related compounds (Willis, O’Connor, Taylor, & Mander, 2006).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl (1S,3R,6S,7S,9R,11S,14R,15S,16S,17R,20S)-11,14,17-triacetyloxy-16-benzoyloxy-3-methyl-2-azahexacyclo[10.8.0.01,9.02,7.06,11.015,20]icos-12-ene-13-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41NO10/c1-17-11-12-23-25-15-22-16-34(23,46-20(4)39)31-28(33(41)42-5)30(44-19(3)38)27-24(35(22,31)36(17)25)13-14-26(43-18(2)37)29(27)45-32(40)21-9-7-6-8-10-21/h6-10,17,22-27,29-30H,11-16H2,1-5H3/t17-,22-,23+,24+,25+,26-,27-,29-,30-,34+,35+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUDPNXLVHQHOC-GRRMYRPESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C3N1C45C6CCC(C(C6C(C(=C4C2(CC5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]3N1[C@@]45[C@H]6CC[C@H]([C@H]([C@@H]6[C@H](C(=C4[C@@]2(C[C@H]5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of Himbosine in the field of natural product chemistry?
A1: this compound stands out as a key member of a novel alkaloid family, primarily found in the Galbulimima belgraveana tree. It was the pivotal compound that allowed researchers to elucidate the absolute configuration of numerous other alkaloids sourced from this tree [, ]. This breakthrough was made possible through X-ray crystallography, which confirmed the structure of this compound and paved the way for understanding the stereochemistry of related alkaloids [, ].
Q2: Can you elaborate on the structural relationship between this compound and Himandridine?
A2: Both this compound and Himandridine are classified as hexacyclic alkaloids, indicating they share a complex ring system []. Research has established a chemical correlation between these two compounds through a series of reactions []. This correlation provided crucial evidence supporting the proposed structure of Himandridine, further solidifying the understanding of this alkaloid group [, ].
Q3: What are the primary research techniques used to study this compound and related compounds?
A3: Apart from X-ray crystallography used to determine the absolute configuration [, ], researchers heavily rely on spectroscopic methods. Techniques like NMR and mass spectrometry are instrumental in characterizing the functional groups and overall structures of these alkaloids []. Furthermore, chemical degradation studies, coupled with the synthesis of related molecules, are employed to confirm structural assignments and explore structure-activity relationships [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxamide](/img/structure/B579064.png)
![N-[chloro(phenyl)boranyl]-1,1-diphenylmethanimine](/img/structure/B579065.png)
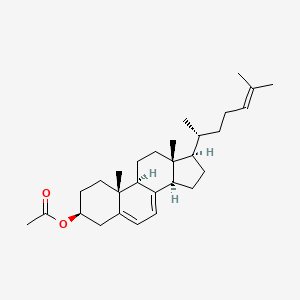


![dimethyl (2S)-2-[[(2S)-2-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579069.png)

